molecular formula C12H13BrO3 B010326 6-(4-Bromophenyl)-6-oxohexanoic acid CAS No. 102862-52-2

6-(4-Bromophenyl)-6-oxohexanoic acid

Cat. No. B010326
CAS RN: 102862-52-2
M. Wt: 285.13 g/mol
InChI Key: PMWAHPVDZHLGIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid and related compounds involves several key steps, including the condensation of aldehydes with levulenic acid, followed by reduction processes to yield the desired products. A notable method described involves the synthesis of 6-aryl-4-oxohexanoic acids, which includes the reduction of arylidene derivatives to produce target compounds, with some instances yielding lactone derivatives as by-products. This synthesis pathway is crucial for producing compounds with potential anti-inflammatory and biological activities (Abouzid et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography and theoretical studies, plays a vital role in understanding the conformation and geometry of 6-(4-Bromophenyl)-6-oxohexanoic acid-related compounds. Studies such as those on anticonvulsant enaminones have provided insight into the energetically preferred conformations responsible for biological activity, highlighting the significance of the enaminone system and the 4-bromophenyl group in these compounds (Edafiogho et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of 6-(4-Bromophenyl)-6-oxohexanoic acid derivatives includes their participation in various chemical reactions, such as solvolysis, cyclization, and rearrangements. These reactions not only demonstrate the compounds' versatility in synthetic chemistry but also their potential as intermediates in producing anti-inflammatory agents (Short & Rockwood, 1969).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of derivatives have revealed large-diameter premicellar aggregations and highlighted the importance of crystalline structure in understanding compound stability and reactivity (Chen, Hu, & Fu, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

6-(4-Bromophenyl)-6-oxohexanoic acid is involved in various synthesis and chemical reaction studies. For example, it has been used in the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids, which are significant in anti-inflammatory research (Short & Rockwood, 1969). Another study explored the mass spectrometric characterization of small oxocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid, which are closely related to 6-(4-Bromophenyl)-6-oxohexanoic acid (Kanawati et al., 2007).

Structural and Theoretical Studies

The compound has also been the focus of X-ray crystallographic and theoretical studies. For instance, a study aimed to establish the structure of an anticonvulsant enaminone closely related to 6-(4-Bromophenyl)-6-oxohexanoic acid and determine its preferred conformation for biological activity (Edafiogho et al., 2003).

Biological and Pharmaceutical Applications

6-(4-Bromophenyl)-6-oxohexanoic acid and its derivatives have been synthesized and evaluated for their effects on eicosanoid biosynthesis and anti-inflammatory activities (Abouzid et al., 2007). Another notable application is in the field of enzyme research, where an enzymatic method was developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid using specific enzymes (Yamada et al., 2017).

properties

IUPAC Name

6-(4-bromophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWAHPVDZHLGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536352
Record name 6-(4-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)-6-oxohexanoic acid

CAS RN

102862-52-2
Record name 6-(4-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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